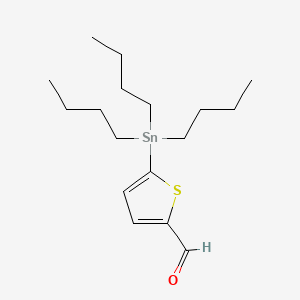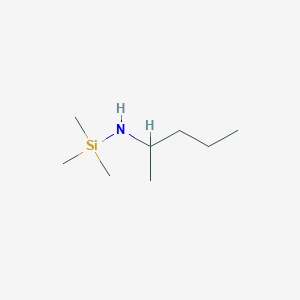
2-Aminopentane, mono-TMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopentane, mono-TMS is a chemical compound with the molecular formula C8H21NSi and a molecular weight of 159.3445 . It is a derivative of 2-aminopentane, where the amino group is protected by a trimethylsilyl (TMS) group. This compound is used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentane, mono-TMS typically involves the reaction of 2-aminopentane with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:
2-Aminopentane+TMSCl→2-Aminopentane, mono-TMS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopentane, mono-TMS undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like hydrochloric acid (HCl) or other silylating agents can be used to replace the TMS group.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Aminopentane, mono-TMS is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and imines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Aminopentane, mono-TMS involves the interaction of the amino group with various molecular targets. The TMS group serves as a protective group, allowing selective reactions at the amino site. The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopentane: The parent compound without the TMS group.
2-Aminobutane: A shorter-chain analog.
2-Aminohexane: A longer-chain analog.
Uniqueness
2-Aminopentane, mono-TMS is unique due to the presence of the TMS group, which provides steric protection and enhances the compound’s stability. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Eigenschaften
CAS-Nummer |
143017-73-6 |
|---|---|
Molekularformel |
C8H21NSi |
Molekulargewicht |
159.34 g/mol |
IUPAC-Name |
N-trimethylsilylpentan-2-amine |
InChI |
InChI=1S/C8H21NSi/c1-6-7-8(2)9-10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
LIUKNXQPWOASFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


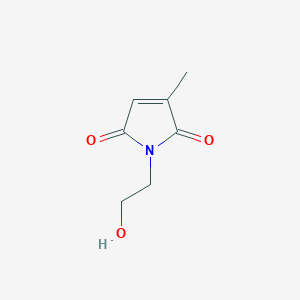
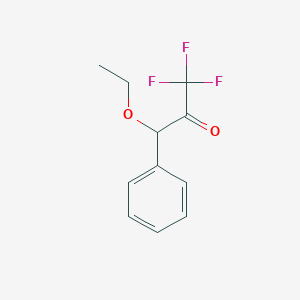
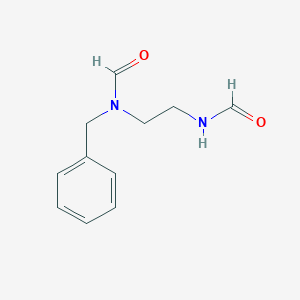
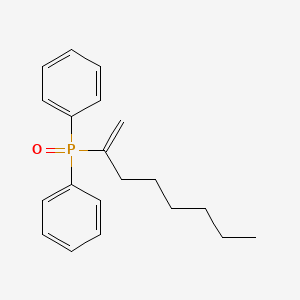
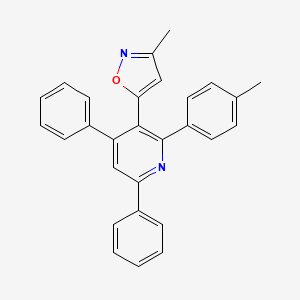
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
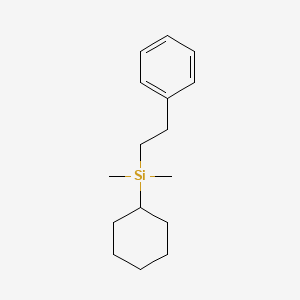
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
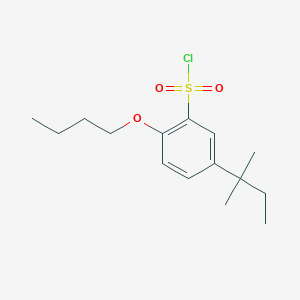
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

